

5-Fluoro-2-methylaniline molecular weight and formula

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Compound of Interest

Compound Name: **5-Fluoro-2-methylaniline**

Cat. No.: **B146954**

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Technical Guide: 5-Fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and experimental protocols related to **5-Fluoro-2-methylaniline** (CAS No: 367-29-3), a key intermediate in pharmaceutical and organic synthesis.

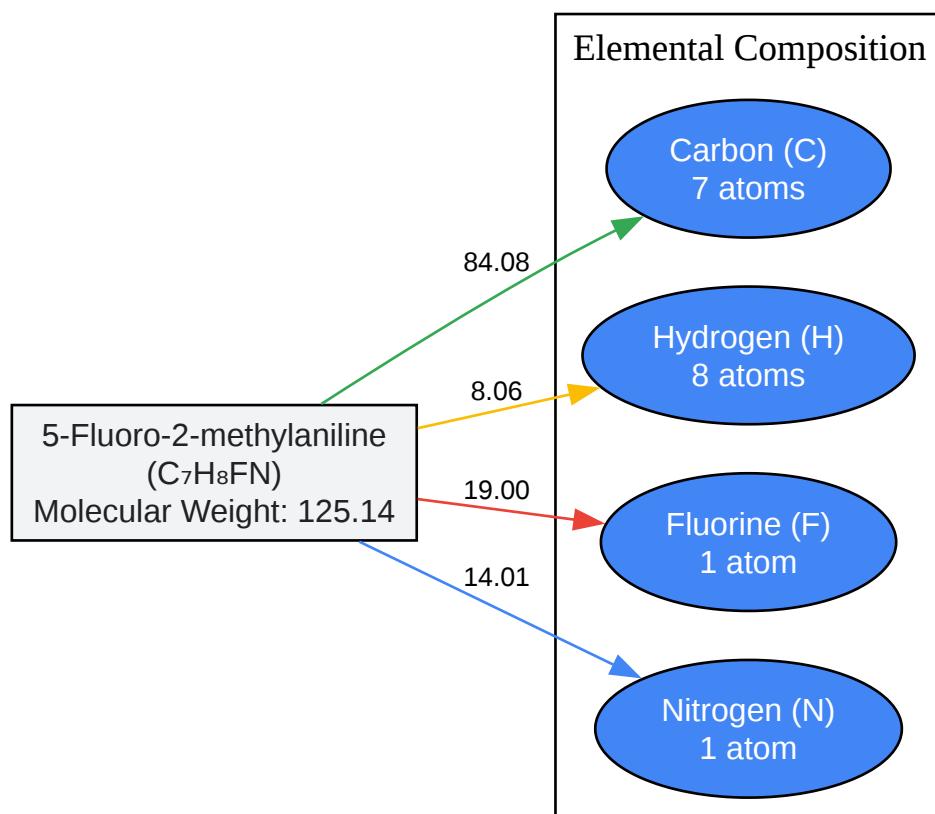
Core Physicochemical Data

The fundamental quantitative data for **5-Fluoro-2-methylaniline** are summarized in the table below. This information is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ FN	[1][2]
Molecular Weight	125.14 g/mol	[1]
Appearance	Purple to brown crystalline solid or oil	[1][3]
Melting Point	38-40 °C	
Boiling Point	98-100 °C at 15 mmHg	
Density	1.13 g/cm ³ at 20 °C	
Synonyms	2-Amino-4-fluorotoluene, 5-Fluoro-o-toluidine	[1][4]

Molecular Composition and Weight

The following diagram illustrates the elemental composition of **5-Fluoro-2-methylaniline** and the contribution of each element to its overall molecular weight.



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Caption: Elemental contribution to the molecular weight of **5-Fluoro-2-methylaniline**.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **5-Fluoro-2-methylaniline** are provided below. These protocols are essential for researchers working with this compound.

Synthesis Protocol

A common synthetic route to **5-Fluoro-2-methylaniline** involves a palladium-catalyzed amination of an aryl halide.[1][3]

Materials and Reagents:

- Aryl halide (e.g., 4-fluoro-2-bromotoluene or a similar precursor)

- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$)
- Sodium tert-butoxide (NaOtBu)
- Palladium catalyst (e.g., $\text{Pd}(\text{P}(\text{o-tol})_3)_2$)
- Ligand (e.g., CyPF-PtBu)
- Anhydrous dioxane
- Ethyl acetate (EtOAc)
- Celite

Procedure:

- Catalyst Preparation: In a nitrogen-purged glovebox, dissolve the palladium catalyst and the ligand in anhydrous dioxane and mix for 5 minutes to form the active catalyst solution.
- Reaction Setup: In a 20 mL vial, combine the aryl halide (1.0 equivalent), ammonium sulfate (1.5 equivalents), and sodium tert-butoxide (4.5 equivalents).
- Reaction Initiation: Add anhydrous dioxane (e.g., 6 mL for a 0.60 mmol scale reaction) and the appropriate amount of the prepared catalyst stock solution to the vial.
- Reaction Conditions: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for 8-12 hours.
- Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove insoluble salts and catalyst residues.
- Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude **5-Fluoro-2-methylaniline** is typically purified by flash column chromatography.[\[1\]](#)[\[3\]](#)

Materials:

- Crude **5-Fluoro-2-methylaniline**
- Silica gel
- Hexanes
- Ethyl acetate (EtOAc)

Procedure:

- Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
- Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.
- Elution: Elute the column with a solvent system of hexanes and ethyl acetate. A common ratio is 5:1 (Hexanes:EtOAc).
- Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified **5-Fluoro-2-methylaniline**, which may be isolated as an oil.[\[1\]](#)[\[3\]](#)

Analytical Characterization: NMR Spectroscopy

The structure and purity of the synthesized **5-Fluoro-2-methylaniline** can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[\[1\]](#)

¹H NMR (Proton NMR):

- Solvent: Chloroform-d (CDCl₃)
- Typical Chemical Shifts (δ) in ppm:
 - ~6.97 (triplet, 1H, aromatic CH)
 - ~6.40 (triplet, 2H, aromatic CH)

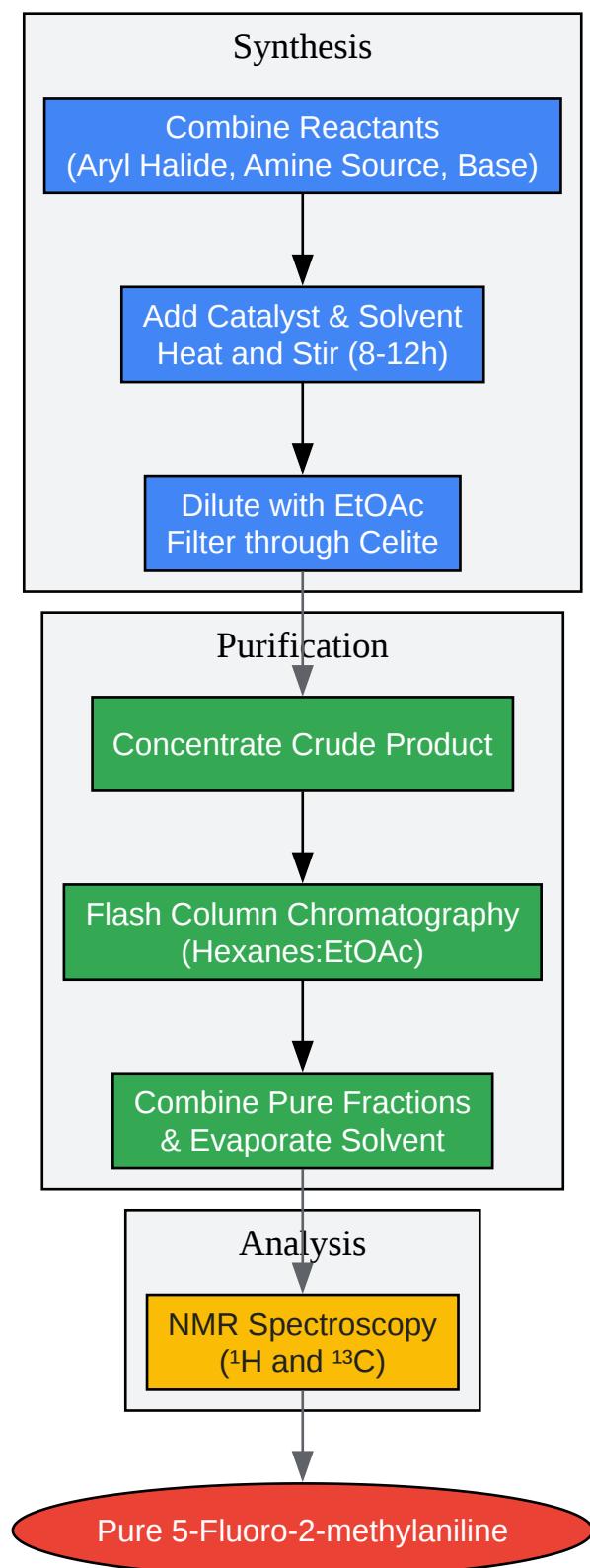
- ~3.69 (singlet, 2H, NH₂)

- ~2.12 (singlet, 3H, CH₃)

¹³C NMR (Carbon-13 NMR):

- Solvent: Chloroform-d (CDCl₃)
- Typical Chemical Shifts (δ) in ppm, showing C-F coupling (JCF):
 - ~162.24 (doublet, JCF = 240.9 Hz)
 - ~145.82 (doublet, JCF = 10.6 Hz)
 - ~131.12 (doublet, JCF = 9.6 Hz)
 - ~117.62 (doublet, JCF = 2.6 Hz)
 - ~104.67 (doublet, JCF = 21.0 Hz)
 - ~101.56 (doublet, JCF = 24.6 Hz)
 - ~16.62 (singlet, CH₃)

The following workflow diagram illustrates the general process from synthesis to characterization.

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Caption: General experimental workflow for the synthesis and characterization of **5-Fluoro-2-methylaniline**.

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